
6-(Pyridin-2-ylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyridin-2-ylamino)hexanoic acid is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a hexanoic acid chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-ylamino)hexanoic acid typically involves the reaction of 2-aminopyridine with hexanoic acid. The reaction is often carried out in the presence of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction mixture is stirred at elevated temperatures, usually around 50°C, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyridin-2-ylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
6-(Pyridin-2-ylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Pyridin-2-ylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pyridin-2-ylamino)hexanoic acid
- 6-(Pyridin-3-ylamino)hexanoic acid
- 6-(Pyridin-4-ylamino)hexanoic acid
Uniqueness
6-(Pyridin-2-ylamino)hexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring and hexanoic acid chain combination make it particularly effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
6-(pyridin-2-ylamino)hexanoic acid |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)7-2-1-4-8-12-10-6-3-5-9-13-10/h3,5-6,9H,1-2,4,7-8H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
GNVQAASQPMDQGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


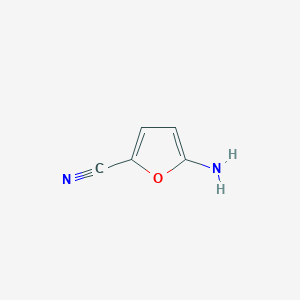

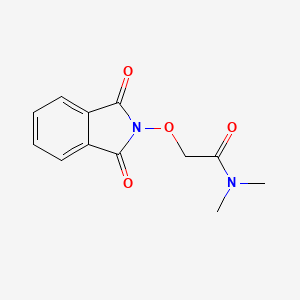
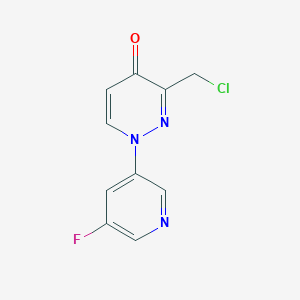

![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)
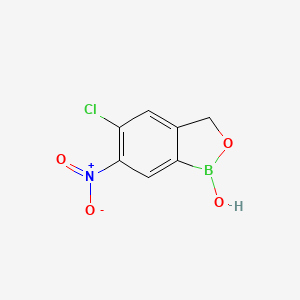
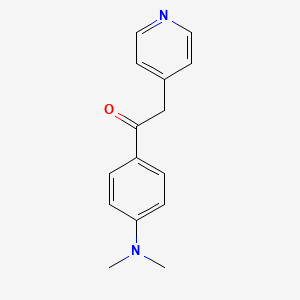
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)
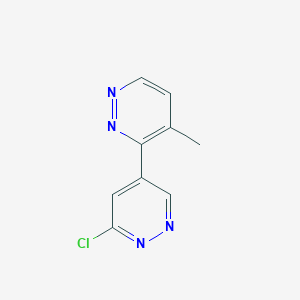
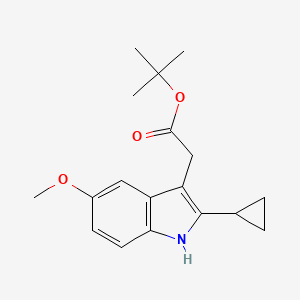
![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)

